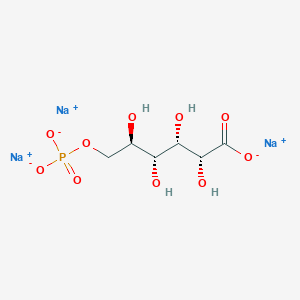
Glicerina
Descripción general
Descripción
Glycyrin is a naturally-occurring compound found in many plants and animals. It is an organosulfur compound, and is a derivative of the amino acid glycine. Glycyrin is known for its anti-inflammatory and antioxidant properties, and has been studied for its potential therapeutic applications. It has been used in traditional Chinese medicine for centuries and has recently gained attention in the scientific community due to its promising medicinal properties.
Aplicaciones Científicas De Investigación
Producción Química a través de la Catálisis
La glicerina sirve como un reactivo clave en la producción de varios productos químicos a través de la catálisis heterogénea. Debido a su estructura con tres grupos hidroxilo, la this compound puede transformarse en productos de valor industrial a través de rutas catalíticas como carboxilación, oxidación, eterificación, hidrogenólisis, esterificación y deshidratación . Estos procesos producen derivados de glicerol que son cruciales en la industria química, reemplazando la necesidad de precursores basados en petróleo.
Aplicaciones en la Industria Cosmética
En la industria cosmética, la this compound es apreciada por su capacidad de retención de humedad. Es un ingrediente común en productos para el cuidado de la piel, donde actúa como humectante, manteniendo la humedad e hidratación de la piel . Esta propiedad es esencial para prevenir la sequedad de la piel, las arrugas y la flacidez, jugando así un papel significativo en las formulaciones antienvejecimiento.
Química de Coordinación
La this compound actúa como ligando en la química de coordinación, uniéndose a centros metálicos para formar diversas estructuras moleculares. Estas varían desde complejos mononucleares hasta agregados sofisticados y polímeros de coordinación. La capacidad de la this compound para unirse en su forma triol o como varios gliceratos desprotonados la convierte en un componente versátil en la síntesis de complejos metálicos .
Nanotecnología
La interacción de la this compound con materiales nano porosos es un área de interés en la nanotecnología. Los estudios han investigado la viscosidad efectiva de la this compound cuando se infiltra en gel de sílice nano poroso, lo que tiene implicaciones para el diseño de dispositivos y materiales a nano escala .
Mecanismo De Acción
Target of Action
Glycyrin, also known as Glycerin or Glycerol, is a trihydroxy sugar alcohol that is an intermediate in carbohydrate and lipid metabolism . It is a PPAR-γ ligand of licorice . PPAR-γ (Peroxisome proliferator-activated receptor gamma) is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
When administered rectally, Glycyrin exerts a hygroscopic and/or local irritant action, drawing water from the tissues into the feces and reflexively stimulating evacuation . It decreases intraocular pressure by creating an osmotic gradient between the blood and intraocular fluid, causing fluid to move out of the eye .
Biochemical Pathways
Glycyrin is involved in various biochemical pathways. It is a substrate for the synthesis of triacylglycerols and phospholipids in the liver and adipose tissue . It is also converted to glycerol 3-phosphate by the enzyme glycerol kinase, and the resulting glycerol 3-phosphate is oxidized to dihydroxyacetone phosphate by the enzyme glycerol-3-phosphate dehydrogenase .
Pharmacokinetics
Glycyrin is poorly absorbed when administered rectally . The onset of action for constipation relief is typically within 15 to 30 minutes .
Action Environment
Glycyrin is hygroscopic in nature, meaning it absorbs water from the air . This property can influence its action, efficacy, and stability. For instance, in dry environments, it may absorb moisture, potentially affecting its hygroscopic action. Conversely, in humid environments, it may become more effective due to the increased availability of water molecules .
Safety and Hazards
Direcciones Futuras
The global market for Glycerin is projected to reach a revised size of US$3.4 Billion by 2026, growing at a CAGR of 6.1% . The increasing production of biodiesel has resulted in an abundant supply of crude glycerin that can be used directly into animal feeds, as dust suppressant, freeze protection for coal, and grain storage . The oversupply and resulting decline in prices have allowed the use of glycerin for energy generation .
Análisis Bioquímico
Biochemical Properties
Glycyrin plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is converted to glycerol 3-phosphate by the enzyme glycerol kinase . The resulting glycerol 3-phosphate is then oxidized to dihydroxyacetone phosphate by the enzyme glycerol-3-phosphate dehydrogenase .
Cellular Effects
Glycyrin has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, in some organisms, the glycyrin component can enter the glycolysis pathway directly and provide energy for cellular metabolism .
Molecular Mechanism
Glycyrin exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, it is involved in the formation of glycerol-3-phosphate, a critical intermediate in lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glycyrin change over time. It has been observed that the nitrate to nitrite reduction rate using glycyrin as the electron donor is much faster than the rate at which nitrite is converted to nitrogen gas .
Dosage Effects in Animal Models
The effects of glycyrin vary with different dosages in animal models. For instance, it has been observed that glycyrin can decrease the blood glucose levels of genetically diabetic mice .
Metabolic Pathways
Glycyrin is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, it is involved in the glycolysis pathway and lipid metabolism .
Transport and Distribution
Glycyrin is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation. For instance, the aquaglyceroporin GlpF selectively conducts small molecules, such as glycyrin, across the cell membrane under a concentration gradient of the substrate .
Subcellular Localization
Glycyrin is localized in various subcellular compartments. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, ZmGPDH1 and ZmGPDH3 were located to the cytosol and mainly recruited to the surface of endoplasmic reticulum (ER), whereas ZmGPDH4 and ZmGPDH5 were located in the chloroplast .
Propiedades
IUPAC Name |
3-(2,4-dihydroxyphenyl)-5,7-dimethoxy-6-(3-methylbut-2-enyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-12(2)5-7-15-19(26-3)11-20-17(21(15)27-4)10-16(22(25)28-20)14-8-6-13(23)9-18(14)24/h5-6,8-11,23-24H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWGXZYUURXJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1OC)C=C(C(=O)O2)C3=C(C=C(C=C3)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216255 | |
| Record name | 3-(2,4-Dihydroxy-phenyl)-5,7-dimethoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycyrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
66056-18-6 | |
| Record name | Glycyrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66056-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066056186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,4-Dihydroxy-phenyl)-5,7-dimethoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCYRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/994BQ9M3AV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycyrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
209 - 211 °C | |
| Record name | Glycyrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Benzo[1,3]dioxol-5-yl-5-hydroxy-5-(4-methoxy-phenyl)-4-(3,4,5-trimethoxy-benzyl)-5H-furan-2-one](/img/structure/B26640.png)





![4-[(E)-2-nitroethenyl]benzene-1,2-diol](/img/structure/B26674.png)




![Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI)](/img/structure/B26688.png)

